Ethyl 4-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Indole derivatives: Although structurally different, indole derivatives also have significant biological and medicinal applications
List of Similar Compounds
- Pyrrolidinone
- Pyrrolone
- Indole derivatives
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
TVTNJIINRHALKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C |
Origin of Product |
United States |
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